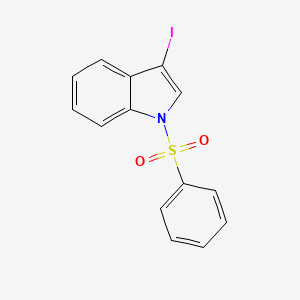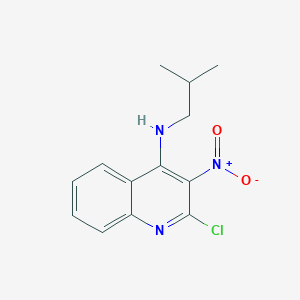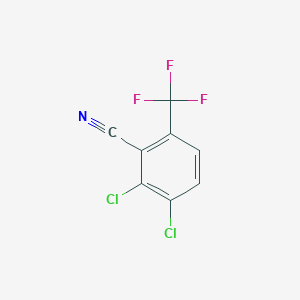
2,3-Dichloro-6-(trifluoromethyl)benzonitrile
カタログ番号 B1353800
CAS番号:
186517-39-5
分子量: 240.01 g/mol
InChIキー: SVRLNDUHOQEVFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
2,3-Dichloro-6-(trifluoromethyl)benzonitrile, also known as DCTN, is a yellow solid that is primarily used as a herbicide. It has a molecular weight of 240.01 .
Molecular Structure Analysis
The IUPAC name of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is 2,3-dichloro-6-(trifluoromethyl)benzonitrile. Its InChI code is 1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H and the InChI key is SVRLNDUHOQEVFN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a solid crystal at ambient temperature .科学的研究の応用
- Pharmaceutical Chemistry
- Trifluoromethyl (TFM, -CF3) group-containing compounds have been extensively used in the development of new drugs .
- Over the past 20 years, the FDA has approved numerous drugs that contain the TFM group .
- These drugs have been used to treat various diseases and disorders .
- The synthesis of these drugs often involves the use of compounds like “2,3-Dichloro-6-(trifluoromethyl)benzonitrile” as intermediates or starting materials .
- For example, Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to a reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .
-
Medicinal Chemistry
- Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
- The trifluoromethyl group in Ubrogepant plays a crucial role in its pharmacological activity .
- The synthesis of Ubrogepant involves the use of trifluoromethyl group-containing compounds as intermediates .
- The synthesis process involves complex organic reactions under controlled conditions .
- The effectiveness of Ubrogepant in treating migraines has been demonstrated in various clinical trials .
-
Material Science
- Trifluoromethyl group-containing compounds are used in the synthesis of high-performance polymers .
- These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties .
- The synthesis process involves the polymerization of trifluoromethyl group-containing monomers .
- The properties of the resulting polymers can be tailored by varying the composition of the monomers .
- These polymers have been used in various applications such as coatings, films, and fibers .
-
Agrochemicals
- Trifluoromethyl group-containing compounds are used in the synthesis of various agrochemicals .
- These agrochemicals are used to control pests and diseases in crops .
- The synthesis process involves complex organic reactions under controlled conditions .
- The effectiveness of these agrochemicals in controlling pests and diseases has been demonstrated in various field trials .
-
Electronics
- Trifluoromethyl group-containing compounds are used in the synthesis of materials for electronic devices .
- These materials exhibit excellent electrical properties .
- The synthesis process involves the polymerization of trifluoromethyl group-containing monomers .
- The properties of the resulting materials can be tailored by varying the composition of the monomers .
- These materials have been used in various applications such as semiconductors, conductors, and insulators .
特性
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLNDUHOQEVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258235 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
CAS RN |
186517-39-5 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


409 g of 2,3-dichloro-6-trifluoromethylbenzamide was dissolved in 2 liters of dioxane, and 263 g of pyridine was further added to the resultant solution. To this solution, 349 g of trifluoroacetic anhydride was added dropwise over 30 minutes while maintaining the temperature from 7 to 10° C. After stirring the solution for 2 hours at 25° C., the reaction mixture was poured into ice water. The precipitated crystals generated were then collected by filtration and were dissolved in ethyl acetate. The solution was then washed with water and saturated saline solution in series and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with n-hexane and filtered to obtain 358 g of the title compound(mp. 53-54° C.).



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Synthesis routes and methods II
Procedure details


To a solution of 229 g of 2,3-dichloro-6-trifluoromethylbenzamide in 2 liters of benzene was added 409 g of phosphorus oxychloride and then the mixture was heated at ref lux for 3.5 hours. After cooling, the solution was gradually added into 2 liters of water maintained at 30-40° C. to hydrolyze the excess phosphorus oxychloride therein and was allowed to separation. The aqueous layer was extracted with benzene, and the extract was combined with the organic layer previously obtained, washed with water and with saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude product obtained was washed with n-hexane and filtered to obtain 204 g of the title compound(mp. 53-54° C.).





Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

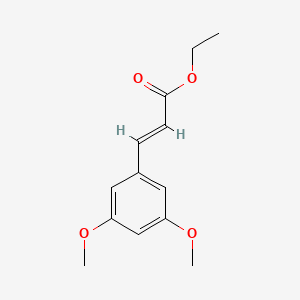

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)


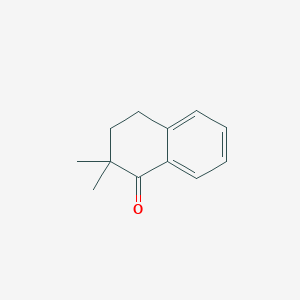


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
